molecular formula C13H10N2S B15067224 5-Methyl-2-(quinolin-6-yl)thiazole

5-Methyl-2-(quinolin-6-yl)thiazole

Cat. No.: B15067224
M. Wt: 226.30 g/mol
InChI Key: OGSAZZPHTCFNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(quinolin-6-yl)thiazole is a synthetically designed organic compound featuring a molecular hybrid of two privileged pharmacophores in medicinal chemistry: a quinoline ring system and a thiazole moiety. This strategic fusion creates a novel chemical entity with significant potential for various biomedical research applications, particularly in the development of new therapeutic agents. The distinct electronic properties and aromaticity of the thiazole ring, which contains sulfur and nitrogen atoms, contribute to its versatility in biochemical interactions . The quinoline scaffold is widely recognized for its broad spectrum of biological activities, making this hybrid structure a compound of high interest for lead optimization and mechanism of action studies . Preliminary research on structurally analogous quinoline-thiazole hybrids suggests this compound may hold promise primarily in two key areas: antimicrobial and anticancer research. In antimicrobial studies, similar hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, potentially through mechanisms such as inhibition of microbial DNA gyrase or lanosterol 14α-demethylase . In oncology research, the quinoline core is known to interact with topoisomerase enzymes, while the thiazole ring is a common feature in several kinase inhibitors, indicating a potential multi-targeted antiproliferative mechanism worthy of investigation . Researchers can utilize this high-purity compound as a key intermediate for further chemical derivatization or as a candidate for direct biological screening against novel targets. Product Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-6-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3

InChI Key

OGSAZZPHTCFNKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

The Enduring Significance of Thiazole Scaffolds in Pharmaceutical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, showcasing a remarkable spectrum of biological activities. acs.orgnih.govnih.gov The structural versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. dntb.gov.uanih.gov

Thiazole-containing compounds have demonstrated a broad range of pharmacological effects, including:

Antimicrobial Activity: Thiazole derivatives are potent agents against various bacterial and fungal pathogens. nih.govglobalresearchonline.net Some have shown efficacy against multidrug-resistant strains, a critical area of current research. globalresearchonline.net

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of thiazole-based compounds against various cancer cell lines. nih.govmdpi.comresearchgate.net

Anti-inflammatory Activity: The thiazole scaffold is a key component in several anti-inflammatory drugs. mdpi.com

Antiviral and Antiprotozoal Activity: The versatility of the thiazole ring extends to the development of antiviral and antiprotozoal agents. nih.gov

The prevalence of the thiazole motif in clinically approved drugs underscores its importance as a "privileged scaffold" in drug discovery.

The Versatile Role of Quinoline Derivatives in Bioactive Compound Design

Quinoline (B57606), a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is another fundamental scaffold in medicinal chemistry. Its derivatives have a long history of therapeutic use, most notably as antimalarial agents. The quinoline core offers a rigid framework that can be functionalized at various positions to modulate biological activity. nih.gov

The diverse biological activities associated with quinoline derivatives include:

Antimalarial Activity: Quinoline-based drugs like chloroquine (B1663885) have been mainstays in the treatment of malaria for decades.

Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, with some showing significant inhibitory effects on tumor growth.

Antibacterial Activity: The quinoline scaffold is a key feature of quinolone antibiotics, a major class of antibacterial agents. acs.orgmdpi.com

Antiviral and Anti-inflammatory Properties: Research has also explored the potential of quinoline derivatives in developing antiviral and anti-inflammatory therapies.

The ability of the quinoline ring system to interact with various biological targets has solidified its position as a critical building block in the design of new drugs.

Molecular Hybridization: the Rationale for Thiazole Quinoline Conjugates

The principle of molecular hybridization in drug discovery involves the covalent linking of two or more pharmacophoric units to create a new hybrid molecule. globalresearchonline.netresearchgate.net This approach aims to leverage the distinct biological activities of the parent molecules, potentially leading to compounds with enhanced potency, improved selectivity, or a broader spectrum of activity. The combination of a thiazole (B1198619) and a quinoline (B57606) moiety into a single molecular entity, such as 5-Methyl-2-(quinolin-6-yl)thiazole, is a compelling strategy for several reasons.

The rationale for developing thiazole-quinoline conjugates includes:

Synergistic or Additive Effects: Combining the antimicrobial or anticancer properties of both scaffolds could lead to a more potent therapeutic agent. globalresearchonline.net

Overcoming Drug Resistance: Hybrid molecules may possess novel mechanisms of action that can circumvent existing drug resistance pathways.

Multi-Targeting Capabilities: A single hybrid molecule could potentially interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer.

While specific research on This compound is limited in the public domain, studies on analogous structures provide valuable insights into the potential of this chemical class. For instance, various quinoline-thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds demonstrating significant efficacy. acs.orgnih.gov

Research Findings on Analogous Thiazole-Quinoline Derivatives

Several studies have explored the biological potential of compounds structurally related to this compound. These investigations provide a foundation for understanding the potential therapeutic applications of this specific molecule.

One study detailed the synthesis of a series of novel quinoline-thiazole derivatives and their evaluation as antimicrobial agents. The results, summarized in the table below, highlight the potent activity of some of these compounds against various bacterial and fungal strains.

Antimicrobial Activity of Selected Quinoline-Thiazole Derivatives

Compound ID Test Organism MIC (µg/mL)
4g E. coli (ATCC 35218) 7.81
E. coli (ATCC 25922) 3.91
S. aureus (ATCC 6538) 7.81
MRSA (clinical isolate) 3.91
4m E. coli (ATCC 35218) 7.81
E. coli (ATCC 25922) 7.81
S. aureus (ATCC 6538) 7.81
MRSA (clinical isolate) 7.81
4n S. aureus (ATCC 6538) 62.50
Ciprofloxacin E. coli (ATCC 35218) <1.95
E. coli (ATCC 25922) <1.95
Chloramphenicol S. aureus (ATCC 6538) ≤1.95
MRSA (clinical isolate) 31.25

Data sourced from a study on novel quinoline-thiazole derivatives. acs.org

Another area of active research is the anticancer potential of thiazole-quinoline hybrids. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For example, research on quinazolinone-thiazole derivatives, which share structural similarities, has identified compounds with potent antitumor activity. nih.gov

Anticancer Activity of a Quinazolinone-Thiazole Derivative

Compound ID Cell Line IC50 (µM)
45 A549 (Lung Cancer) 0.44

Data from a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. nih.gov

These findings for structurally related compounds strongly suggest that this compound warrants further investigation as a potential therapeutic agent. The strategic combination of the well-established pharmacophores of thiazole and quinoline presents a promising avenue for the discovery of new drugs with significant clinical potential.

An in-depth exploration of the synthetic strategies for creating this compound and its related analogs reveals a variety of established and adaptable chemical methodologies. The construction of this molecule, which features a fused heterocyclic system, relies on the strategic formation of its core thiazole and quinoline rings and the subsequent diversification of the main structure.

Mechanistic Investigations and Molecular Target Elucidation of 5 Methyl 2 Quinolin 6 Yl Thiazole Analogues

Identification and Characterization of Molecular Targets

The biological activity of 5-methyl-2-(quinolin-6-yl)thiazole analogues is intrinsically linked to their ability to interact with specific molecular components within the cell. Researchers have employed a variety of techniques, including enzyme inhibition assays and in silico modeling, to identify and characterize these molecular targets.

Enzyme Inhibition Studies

A primary mechanism through which many therapeutic agents function is the inhibition of key enzymes. Analogues of this compound have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

Tyrosine Kinases: Several studies have highlighted the potential of quinoline-thiazole hybrids to act as tyrosine kinase inhibitors. For instance, a series of novel quinoline-thiazole hybrids were designed and synthesized, showing promising antileukemic activity. scielo.br Molecular docking studies suggested that these compounds are capable of interacting with the BCR-ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia. scielo.brresearchgate.netscielo.br The interaction energies of these hybrids with the human ABL1 kinase domain ranged from -7.2 to -8.9 kcal/mol, indicating a strong binding affinity. scielo.br Similarly, certain quinazoline-based thiazole (B1198619) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. nih.gov

DNA Gyrase and Topoisomerase: The quinoline (B57606) core is a well-known pharmacophore in inhibitors of DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair. nih.govacs.org Investigations into novel quinoline-thiazole derivatives have explored their potential to inhibit these enzymes. nih.govacs.org For example, certain 6-methoxy-2-chloroquinoline-thiazole hydrazone derivatives have been evaluated for their DNA-gyrase inhibitory activity. nih.govacs.org

Lanosterol (B1674476) 14α-demethylase (LDM): This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The thiazole ring is present in several antifungal agents that target this pathway. nih.govacs.org Research on quinoline-thiazole hybrids has therefore also extended to their potential as LDM inhibitors, suggesting a possible mechanism for antifungal activity. nih.govacs.org

Other Kinases and Enzymes: The inhibitory potential of this class of compounds is not limited to the aforementioned enzymes. For example, some benzimidazole (B57391) derivatives, which share structural similarities with the quinoline core, have been shown to inhibit EGFR kinase. mdpi.com Furthermore, quinoline-based triazole hybrids have been identified as effective inhibitors of α-amylase and α-glucosidase. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

Compound Class Target Enzyme Observed Effect Reference(s)
Quinoline-thiazole hybrids BCR-ABL1 tyrosine kinase Interaction with the active site scielo.brresearchgate.netscielo.br
Quinazoline-based thiazole derivatives Epidermal Growth Factor Receptor (EGFR) kinase Potent inhibition nih.gov
6-Methoxy-2-chloroquinoline-thiazole hydrazone derivatives DNA Gyrase Inhibition nih.govacs.org
Quinoline-thiazole hybrids Lanosterol 14α-demethylase (LDM) Potential inhibition nih.govacs.org
Quinoline-based triazole hybrids α-amylase and α-glucosidase Effective inhibition nih.gov

Protein-Protein Interaction Modulation

Beyond direct enzyme inhibition, the modulation of protein-protein interactions (PPIs) represents another avenue through which small molecules can exert therapeutic effects. While direct evidence for this compound analogues modulating PPIs is still emerging, the broader class of thiazole-containing compounds has shown promise in this area. The structural features of these analogues, often comprising planar aromatic systems, could facilitate their binding at the interface of interacting proteins, thereby disrupting or stabilizing specific protein complexes. Further research is warranted to explore this potential mechanism for this specific class of compounds.

DNA Intercalation and Replication Interference

The planar quinoline ring system present in these analogues raises the possibility of their interaction with DNA through intercalation. This mode of action, where a molecule inserts itself between the base pairs of the DNA double helix, can lead to interference with DNA replication and transcription, ultimately triggering cellular stress and apoptosis. While direct studies on this compound are limited, the known DNA-gyrase and topoisomerase inhibitory activities of quinoline derivatives suggest that interference with DNA processing is a plausible mechanism of action. nih.govacs.org

Cellular and Biochemical Mechanism of Action

The interaction of this compound analogues with their molecular targets initiates a cascade of cellular events, culminating in observable biological effects such as cell cycle arrest and apoptosis.

Interference with Cell Cycle Regulation and Division

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to a halt in cell proliferation. Several studies on quinoline-based derivatives have demonstrated this effect. For instance, a quinoline-2-thione derivative, KA3D, was found to arrest ovarian cancer cells in the G2 phase of the cell cycle. nih.gov Similarly, certain quinoline-based thiazolidinone derivatives have been shown to induce cell cycle arrest at the G2 and S phases in colon cancer cells. nih.gov While these studies are on related but distinct structures, they provide a strong rationale for investigating the cell cycle effects of this compound analogues.

Table 2: Cell Cycle Arrest Induced by Quinoline-based Analogues

Compound Cell Line Cell Cycle Phase Arrest Reference
KA3D (Quinoline-2-thione derivative) Ovarian cancer cells G2 phase nih.gov
Quinoline-based thiazolidinone derivative (Compound 7) HCT-116 (Colon cancer) G2 and S phases nih.gov

Pathways Associated with Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis is a key therapeutic strategy in oncology. Research on quinoline-based compounds has provided evidence for their pro-apoptotic activity. For example, quinoline-based thiazolidinone derivatives have been reported to significantly stimulate apoptotic cell death in colon cancer cells. nih.gov The mechanism often involves the inhibition of survival pathways, such as the one mediated by EGFR. nih.gov Furthermore, the quinoline-2-thione derivative KA3D has also been shown to induce apoptosis in ovarian cancer cells. nih.gov The synthesis of new thiazole derivatives has also been pursued with the aim of developing agents that can induce apoptosis, with some compounds showing promising results in various tumor cell lines. nih.gov These findings suggest that this compound analogues likely share this ability to trigger apoptotic pathways, a hypothesis that warrants direct experimental validation.

Computational and In Silico Approaches to Mechanistic Understanding

To elucidate the mechanisms of action and identify molecular targets for this compound and its analogues, computational and in silico methods are indispensable. These approaches provide detailed insights into molecular interactions that are often difficult to observe experimentally.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Research on quinoline-thiazole hybrids has utilized molecular docking to identify and understand potential biological targets. In one such study, a series of novel quinoline-thiazole hybrids were evaluated as potential antileukemic agents. researchgate.net Docking studies suggested that these compounds are capable of interacting with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. researchgate.netscielo.br The calculations for these synthesized hybrids showed ligand-receptor interaction energies ranging from –7.2 to –8.9 kcal/mol. scielo.br These findings indicate a strong potential for these compounds to bind effectively within the active site of the enzyme. scielo.br Specifically, compounds highlighted for their interaction with the crucial Met318 residue are considered promising leads. scielo.br

In other studies, quinoline-thiazole derivatives were investigated for their antimicrobial properties, with molecular docking used to evaluate their binding modes against enzymes like DNA gyrase and lanosterol 14α-demethylase. nih.gov The docking scores and predicted interactions help to rationalize the observed biological activity and guide further structural modifications. For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the COVID-19 main protease (PDB ID: 6LU7), yielding binding scores between -5.4 and -8.0 kcal/mol. researchgate.net

The common workflow involves preparing the three-dimensional structures of the ligands and the protein receptor. Ligand structures are often optimized using quantum mechanics methods before docking. researchgate.net Software such as AutoDock Vina is commonly employed for these docking calculations. researchgate.net The results are then analyzed to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com

Compound SeriesTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesSource
Quinoline-thiazole hybrids (1a-1g)BCR-ABL1 Tyrosine Kinase-7.2 to -8.9Met318 scielo.br
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesCOVID-19 Protease (6LU7)-5.4 to -8.0GLU166, LEU141, CYS145, HIS163 researchgate.net
Quinoline-thiazole derivativesDNA GyraseNot specifiedNot specified nih.gov
Quinoline-thiazole derivativesLanosterol 14α-demethylaseNot specifiedNot specified nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to refine the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a dynamic environment that mimics physiological conditions.

For quinoline-thiazole analogues, MD simulations have been employed to validate docking poses and to understand the nature of the interaction in greater detail. nih.govrsc.org For example, a study on a thiazole-quinoline hybrid, compound 4c, used MD simulations to investigate its interaction with calf thymus DNA (ctDNA). rsc.org The simulations, along with experimental data, suggested that the compound interacts with DNA primarily through groove binding and potential intercalation. rsc.org The stability of this interaction was shown to be dominated by conventional hydrogen bonds and van der Waals forces. rsc.org

Similarly, MD simulations were used to confirm the binding modes of active quinoline-thiazole derivatives against microbial enzyme targets. nih.gov These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to calculate the binding free energy more accurately than docking alone. The stability of the complex throughout the simulation period is a strong indicator of a viable binding interaction.

Simulated SystemKey FindingsInteraction ForcesSource
Thiazole-quinoline hybrid (4c) with ctDNAActs as a groove binder and intercalatorConventional hydrogen bonds, van der Waals forces rsc.org
Quinoline-thiazole derivatives with microbial enzymesEvaluation and confirmation of stable binding modesNot specified nih.gov

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the study of potential drug molecules like quinoline-thiazole analogues, DFT is primarily used for the geometric optimization of the ligand's structure. researchgate.netorientjchem.org

Before performing molecular docking, it is crucial to have an accurate, low-energy three-dimensional conformation of the ligand. Researchers often use DFT calculations, for example at the B3LYP/6-31+G(d) level of theory, to achieve this structural optimization. researchgate.netscielo.br This ensures that the ligand conformation used in the docking simulation is energetically favorable. researchgate.net

Beyond simple geometry optimization, DFT analysis can reveal important electronic properties of the molecules. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are common. nih.govajrconline.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. ajrconline.org A smaller HOMO-LUMO gap generally implies a more reactive molecule. Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP) and to study intramolecular charge-transfer (CT) possibilities within the molecule, which can be denoted as π → π* and n → π* transitions. nih.gov

Application of DFTMethod/Basis SetProperties CalculatedPurposeSource
Ligand OptimizationB3LYP/6-31+G(d)Optimized 3D geometryTo obtain a low-energy conformation for docking researchgate.net
Ligand OptimizationB3LYP/6-31G(+,d,p)Optimized 3D geometryTo obtain a low-energy conformation for docking orientjchem.org
Electronic PropertiesNot specifiedHOMO-LUMO energies, Intramolecular Charge-Transfer (CT)To understand chemical reactivity and stability nih.govajrconline.org

Future Directions and Advanced Research Perspectives for 5 Methyl 2 Quinolin 6 Yl Thiazole in Medicinal Chemistry

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 5-methyl-2-(quinolin-6-yl)thiazole is deeply rooted in understanding its structure-activity relationships (SAR). nih.govijper.org The core principle involves the strategic modification of the quinoline (B57606) and thiazole (B1198619) rings to enhance therapeutic efficacy and selectivity. nih.gov Research on similar quinoline-thiazole hybrids has shown that substituents on the quinoline moiety can significantly alter biological activity. researchgate.net

Key areas for modification include:

Quinoline Ring Substitution: Introducing various functional groups at different positions of the quinoline ring can modulate the compound's electronic and steric properties. For instance, studies on related structures have indicated that the presence of a methyl group can increase cytotoxic activity against cancer cell lines. nih.gov The placement of substituents, such as at the sixth position of the quinoline ring, has been a point of variation in the synthesis of novel antimicrobial agents. nih.gov

Thiazole Ring Modification: The thiazole ring is another critical component for modification. The synthesis of 2-substituted thiazole-4-carboxamide (B1297466) analogues has yielded compounds with potent anti-cancer action. ijper.org The thiazole nucleus is recognized as a significant pharmacophore, and its incorporation into molecular architectures is a promising strategy for developing new therapeutic agents. researchgate.net

Linker Modification: The direct linkage between the thiazole and quinoline rings can be altered. Introducing different linkers, such as a hydrazone group, has been explored in the synthesis of quinoline-hydrazone conjugates with a range of pharmacological activities. researchgate.net

Synthetic strategies for creating these analogues often involve multi-step reactions, such as the condensation of bromoacetophenone derivatives with dithiocarbamates or the Cook-Heilborn method for 2-aminothiazole (B372263) synthesis. researchgate.netsysrevpharm.org These established synthetic routes provide a robust platform for generating a diverse library of next-generation compounds for biological screening. sysrevpharm.org

Exploration of Multi-Targeted Therapeutic Strategies

The development of multi-targeted agents, which can modulate multiple biological targets simultaneously, is a key strategy in modern drug discovery, particularly in complex diseases like cancer. The quinoline-thiazole scaffold is an attractive framework for designing such agents.

Researchers have successfully designed quinazoline-thiazole hybrids that act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and other kinases, which are crucial in tumor angiogenesis. nih.gov By combining two or more pharmacophores into a single molecule, these hybrids can achieve a more potent therapeutic effect with potentially fewer side effects. researchgate.net For example, a series of quinazoline–thiazole hybrids displayed a high degree of similarity to the multi-kinase inhibitor sorafenib (B1663141) in their binding mode to VEGFR2. nih.gov

Further studies have explored derivatives that inhibit multiple components of critical signaling pathways. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, which is often dysregulated in cancer. nih.gov The ability to target interconnected pathways of oxidative stress and inflammation is another promising avenue being explored with novel thiazolyl-polyphenolic compounds. researchgate.net This polypharmacological approach can lead to more effective treatments by simultaneously blocking multiple disease-driving mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound analogues. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and physicochemical properties of virtual compounds before their synthesis.

Molecular docking studies are frequently used to predict how these compounds will bind to their biological targets. nih.gov For example, docking has been used to understand the binding mode of quinoline-thiazole hybrids within the active site of VEGFR2 and to identify key interactions that contribute to their inhibitory activity. nih.gov These insights are invaluable for the rational design of more potent inhibitors.

Beyond docking, more advanced techniques like molecular dynamics (MD) simulations are employed to study the stability of the compound-target complex over time. nih.gov MD simulations were used to identify a quinazoline-thiazole hybrid that formed a more stable complex with VEGFR2 compared to the established drug sorafenib. nih.gov AI and ML models can be trained on existing SAR data to develop quantitative structure-activity relationship (QSAR) models. These models can then screen vast virtual libraries of potential analogues to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources.

Addressing Drug Resistance Mechanisms through Novel Designs

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The development of next-generation this compound analogues offers a promising strategy to overcome these resistance mechanisms. The emergence of resistance to even newer targeted agents underscores the need for the continuous development of more effective inhibitors. nih.gov

Novel designs can circumvent resistance in several ways:

Altering the Binding Mode: Resistance often occurs due to mutations in the drug's target protein that prevent the drug from binding effectively. By designing analogues that bind to the target in a different manner or to a different site (allosteric modulation), it may be possible to inhibit the mutated protein.

Inhibiting Resistance-Conferring Pathways: Some compounds can be designed to inhibit the biological pathways that lead to drug resistance.

Developing Multi-Targeted Agents: As discussed previously, compounds that inhibit multiple targets can be more robust against resistance, as the cancer cell or microbe would need to develop simultaneous resistance mechanisms for all targets.

Molecular docking studies have inspired the potential use of quinoline-hydrazone compounds to help overcome microbial resistance to existing drugs. researchgate.net The flexibility of the quinoline-thiazole scaffold allows for the creation of derivatives that can be specifically tailored to be active against resistant strains or cell lines, providing a valuable tool in the ongoing battle against drug resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Methyl-2-(quinolin-6-yl)thiazole?

  • Answer : The synthesis typically involves coupling quinoline-6-yl precursors with thiazole intermediates. For example, hydrazine derivatives (e.g., 2-hydrazinylthiazole) can react with carbonyl compounds under reflux conditions in methanol or ethanol, catalyzed by acetic acid, to form thiazole derivatives . Multi-step protocols may include:

  • Step 1 : Preparation of thiazole-2-amine via reaction of aniline derivatives with sodium thiocyanate and bromine in glacial acetic acid.
  • Step 2 : Functionalization of the thiazole core with quinoline-6-yl groups using Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Validation : Purity is confirmed via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and analytically?

  • Answer : Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.5 ppm), quinoline protons (δ ~7.5–9.0 ppm), and thiazole carbons (δ ~150–165 ppm) .
  • FT-IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion [M+H]⁺ .

Q. What in vitro assays are suitable for evaluating its biological activities?

  • Answer : Standard assays include:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Activity : COX-2 inhibition assays and TNF-α/IL-6 cytokine suppression studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Answer : SAR strategies involve:

  • Substituent Variation : Modifying the quinoline’s 6-position or thiazole’s 5-methyl group to enhance binding affinity. For example, electron-withdrawing groups (e.g., -CF₃) on quinoline improve metabolic stability .
  • Bioisosteric Replacement : Replacing thiazole with oxazole or imidazole to assess activity retention .
  • Docking Studies : Molecular docking against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding modes .

Q. What are the challenges in elucidating its biosynthetic pathways in microbial systems?

  • Answer : Key challenges include:

  • Sulfur Source Variability : In Bacillus subtilis, sulfur originates from cysteine, while in yeasts, it may involve ThiI-independent pathways .
  • Intermediate Identification : Proposed intermediates like 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid lack direct experimental validation .
  • Pathway Crosstalk : Linkage to the pentose phosphate pathway complicates metabolic flux analysis .

Q. How can contradictions in reported biological data be resolved?

  • Answer : Strategies include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-certified) and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
  • Dose-Response Validation : Construct non-linear regression curves (e.g., GraphPad Prism) to ensure IC₅₀ reproducibility .
  • Mechanistic Follow-Up : Confirm target engagement via Western blotting (e.g., p53 activation) .

Q. What computational approaches enhance its pharmacokinetic optimization?

  • Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target ~2–3) and blood-brain barrier permeability .
  • Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize electronic properties (e.g., HOMO-LUMO gap) for solar cell applications .
  • MD Simulations : GROMACS simulations assess stability in lipid bilayers for membrane-targeting drugs .

Q. Which analytical methods ensure high purity for material science applications?

  • Answer :

  • HPLC-DAD : Purity >99% confirmed via peak integration (e.g., 220–400 nm scan) .
  • Elemental Analysis : CHNS analysis (e.g., ±0.3% deviation from theoretical values) .
  • XRD : Crystallinity assessment for organic semiconductor applications .

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